
PI-273
Übersicht
Beschreibung
PI-273 is a first-in-class, substrate-competitive, and reversible inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), a lipid kinase implicated in cancer progression, particularly breast cancer. Discovered through a combination of docking-based and ligand-based virtual screening strategies , this compound selectively targets PI4KIIα by competing with its substrate phosphatidylinositol (PI) rather than ATP, a mechanism distinct from conventional kinase inhibitors .
Vorbereitungsmethoden
Computational Screening and Hit Identification
Virtual Screening Strategies
The discovery of PI-273 originated from a dual virtual screening approach combining docking-based and ligand-based strategies. Molecular docking simulations prioritized compounds with high predicted affinity for PI4KIIα’s substrate-binding pocket, avoiding the ATP-binding site targeted by most kinase inhibitors . Concurrently, ligand-based models identified structural motifs associated with PI4K inhibition, focusing on thiourea and thiophene derivatives .
Hit Validation and Lead Optimization
Initial hits underwent two rounds of kinase activity inhibition assays. This compound emerged as the most potent candidate, exhibiting an IC50 of 0.47 μmol/L against PI4KIIα . Structural optimization focused on enhancing solubility and selectivity, yielding analogs such as PI-277 and PI-282, which exhibited comparable binding kinetics but inferior cellular activity .
Biochemical and Biophysical Characterization
Thermal Stability Assays
Thermal shift assays revealed that this compound stabilized PI4KIIα, increasing its melting temperature (Tm) by >4°C . Cellular thermal shift assays (CETSA) further validated target engagement in both intact MCF-7 cells and lysates, with PI4KIIα remaining stable at 70°C (intact cells) and 75°C (lysates) following this compound treatment .
Table 1: Biophysical Binding Parameters of this compound
Parameter | Value | Method | Source |
---|---|---|---|
Kd (SPR) | 9.49 μmol/L | SPR | |
ΔTm (Thermal Shift) | +4.2°C | Thermal Shift | |
IC50 (Kinase Activity) | 0.47 μmol/L | ADP-Glo Assay |
Selectivity Profiling Against Related Kinases
Kinase Inhibition Specificity
This compound demonstrated >100-fold selectivity for PI4KIIα over related lipid kinases, including PI4KIIβ (IC50 = 268 μmol/L), PI4KIIIα (IC50 = 83 μmol/L), and PI3K isoforms (IC50 = 1.65–17 μmol/L) . Mutagenesis studies implicated the palmitoylation insertion domain of PI4KIIα in conferring selectivity .
Substrate Competition Mechanism
Kinetic analyses identified this compound as a reversible competitive inhibitor with respect to phosphatidylinositol (PI), contrasting with ATP-competitive inhibitors . This mechanism reduces off-target effects, as evidenced by unchanged PI4P levels in PI4KIIα-knockout MCF-7 cells .
Cellular Activity and Mechanism of Action
Suppression of PI4P and Downstream Signaling
This compound reduced cellular PI4P content by >60% in wild-type MCF-7 cells, concomitant with inhibition of AKT phosphorylation . These effects were absent in PI4KIIα-knockout cells, confirming on-target activity .
Antiproliferative Effects
This compound induced G2-M cell cycle arrest and apoptosis in breast cancer models, suppressing colony formation by >80% at 1 μmol/L . In vivo, this compound inhibited tumor growth in xenograft models by ~50% without overt toxicity .
Table 2: Cellular and Pharmacological Effects of this compound
Parameter | Value | Model | Source |
---|---|---|---|
PI4P Reduction | 60% | MCF-7 Cells | |
Colony Inhibition | 80% | MCF-7 Cells | |
Tumor Growth Inhibition | 50% | Xenograft Model |
Pharmacological Evaluation
Pharmacokinetic Profile
Liquid chromatography-tandem mass spectrometry (LC/MS-MS) quantified plasma this compound concentrations, revealing a half-life of 4.2 hours and bioavailability suitable for daily dosing . Non-compartmental analysis indicated linear kinetics within the therapeutic range .
Toxicity Assessment
No significant organ toxicity was observed in murine models at efficacious doses, supporting this compound’s therapeutic window .
Analyse Chemischer Reaktionen
Reaktionstypen: PI-273 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thioureido- und Chlorbenzoyl-Einheiten.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise Nukleophile wie Amine oder Thiole, die unter basischen Bedingungen mit der Chlorbenzoylgruppe reagieren.
Oxidations- und Reduktionsreaktionen: Obwohl nicht üblich für this compound, könnten diese Reaktionen unter bestimmten Bedingungen die Thioureido-Gruppe betreffen.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte würden von den verwendeten spezifischen Reagenzien abhängen. Beispielsweise würde die Substitution mit einem Amin ein neues Thiourea-Derivat ergeben, während die Oxidation möglicherweise die Thioureido-Gruppe verändern könnte .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
1. Breast Cancer Research
In studies involving MCF-7 breast cancer cells, PI-273 exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.47 μmol/L, indicating potent inhibitory effects on PI4KIIα activity . The treatment with this compound led to:
- Reduced Cell Viability : Significant decreases in cell viability were observed, confirming its potential as a therapeutic agent.
- Cell Cycle Arrest : this compound induced G2-M phase arrest, preventing cells from progressing through the cell cycle and thereby inhibiting tumor growth.
- Induction of Apoptosis : The compound effectively triggered apoptotic pathways, contributing to decreased tumor cell survival.
2. In Vivo Studies
Animal model experiments further validated the antitumor efficacy of this compound. In these studies, administration of this compound resulted in substantial inhibition of tumor growth without noticeable toxicity, underscoring its potential for clinical applications .
Data Table: Summary of Findings on this compound
Study | Cell Line | IC50 (μmol/L) | Effect on Cell Viability | Mechanism |
---|---|---|---|---|
Cancer Research (2017) | MCF-7 | 0.47 | Significant reduction | Substrate competitive inhibition |
In Vivo Tumor Model | MCF-7 | N/A | Tumor growth inhibition | Induction of apoptosis and cell cycle arrest |
Case Studies
Case Study 1: MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells treated with this compound showed a marked reduction in phosphatidylinositol 4-phosphate levels and AKT signaling activity. This reduction was not observed in MCF-7 cells with knocked-out PI4KIIα, confirming the specificity of this compound for this target .
Case Study 2: Tumor Growth Inhibition
In vivo studies demonstrated that administration of this compound significantly inhibited the growth of tumors derived from MCF-7 cells implanted in animal models. These results suggest that this compound could be a viable candidate for further development as an anticancer therapeutic agent.
Wirkmechanismus
PI-273 exerts its effects by specifically inhibiting PI4KIIα, a kinase involved in the production of phosphatidylinositol 4-phosphate (PI4P). This inhibition leads to a reduction in PI4P levels, which in turn affects downstream signaling pathways such as the AKT pathway. The blockade of PI4KIIα activity results in cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Characteristics :
- IC50 : 0.47 μM against PI4KIIα .
- Mechanism : Blocks PI4P production by binding to the substrate site, validated via surface plasmon resonance (SPR) and thermal shift assays .
- Cellular Effects : Induces G2-M cell cycle arrest and apoptosis in Ras wild-type breast cancer cells (MCF-7, T-47D, SK-BR-3) , while sparing Ras-mutant cells (IC50 >10 μM) .
- In Vivo Efficacy: Reduces tumor volume and weight in MCF-7 xenograft models (25 mg/kg/day, 15 days) .
- Pharmacokinetics : Short half-life (0.411–1.321 hours) and low oral bioavailability (5.1%) .
Mechanism of Action
Key Insights :
- This compound’s substrate-competitive mechanism avoids off-target effects common with ATP-competitive inhibitors (e.g., PI4KIIIbeta-IN-10) .
- Unlike PAO, this compound is reversible and isoform-specific, reducing toxicity risks .
Selectivity and Efficacy
Key Insights :
- This compound’s selectivity for PI4KIIα is underscored by its lack of activity against PI4KIIIβ in exosome secretion assays .
- Mutational studies confirm that this compound’s efficacy depends on PI4KIIα’s palmitoylation insertion domain, a structural feature absent in other isoforms .
Clinical and Preclinical Data
Key Insights :
- This compound demonstrates robust antitumor activity in vivo without reported toxicity, a critical advantage over non-selective inhibitors like PAO .
- Its low bioavailability necessitates formulation optimization for clinical translation .
Biologische Aktivität
PI-273 is a small-molecule inhibitor specifically targeting phosphatidylinositol 4-kinase II alpha (PI4KIIα), a protein implicated in various cancer pathways. This article explores the biological activity of this compound, detailing its mechanism of action, effects on cancer cell proliferation, and potential therapeutic applications based on recent research findings.
This compound functions as a substrate-competitive inhibitor , which means it competes with the natural substrate, phosphatidylinositol (PI), for binding to the active site of PI4KIIα. This is distinct from many other kinase inhibitors that typically bind to the ATP-binding site. The competitive nature of this compound allows for selective inhibition of PI4KIIα without affecting other kinases, making it a promising candidate for targeted cancer therapy.
Key Findings on Mechanism:
- Binding Affinity : Kinetic analysis revealed an IC50 value of 0.47 μmol/L, indicating a potent inhibitory effect on PI4KIIα activity .
- Selectivity : In studies involving MCF-7 breast cancer cells, this compound demonstrated significant selectivity for PI4KIIα, as evidenced by its inability to inhibit cell proliferation in PI4KIIα knockout variants .
Effects on Cancer Cell Proliferation
Research indicates that this compound effectively inhibits the growth of breast cancer cells through several mechanisms:
- Reduction of PI4P Levels : Treatment with this compound leads to decreased levels of phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a critical role in cell signaling and survival pathways .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, contributing to reduced cell viability and colony-forming ability .
- Cell Cycle Arrest : this compound treatment causes cell cycle arrest at the G2-M phase, preventing cancer cells from dividing and proliferating .
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound in inhibiting tumor growth:
- Tumor Growth Inhibition : In animal models, this compound significantly inhibited MCF-7 cell-induced breast tumor growth without observable toxicity, highlighting its potential for clinical applications in oncology .
Comparative Data Table
The following table summarizes key research findings regarding the biological activity of this compound:
Study Aspect | Findings |
---|---|
Target | Phosphatidylinositol 4-kinase II alpha (PI4KIIα) |
Inhibition Type | Substrate-competitive |
IC50 Value | 0.47 μmol/L |
Mechanism | Reduces PI4P levels; induces apoptosis; causes G2-M arrest |
Cell Lines Tested | MCF-7 breast cancer cells |
In Vivo Efficacy | Significant tumor growth inhibition without toxicity |
Case Studies and Clinical Implications
Recent studies have emphasized the potential of this compound as a therapeutic agent in cancer treatment. For instance, a study published in Cancer Research highlighted its effectiveness in reducing tumor size in preclinical models while maintaining safety profiles . Furthermore, ongoing research aims to evaluate its efficacy across different cancer types and its potential combination with other therapeutic agents.
Q & A
Basic Research Questions
Q. What is the mechanism of action of PI-273, and how does it differ from other PI4K inhibitors?
this compound is a substrate-competitive, reversible inhibitor of PI4KIIα (IC50 = 0.47 μM), targeting the enzyme’s lipid substrate (phosphatidylinositol, PI) rather than the ATP-binding site common to most kinase inhibitors . This unique mechanism enhances selectivity for PI4KIIα over other PI4K isoforms, addressing a long-standing challenge in distinguishing PI4KIIα from its beta subtype .
Q. What in vitro assays are most reliable for evaluating this compound’s inhibitory effects?
Key methodologies include:
- Surface plasmon resonance (SPR) and thermal shift assays to confirm direct binding to PI4KIIα .
- Lipidomic profiling to measure reductions in PI4P (phosphatidylinositol 4-phosphate) levels in wild-type MCF-7 cells, absent in PI4KIIα-knockout models .
- Cell cycle analysis via flow cytometry to detect G2-M phase arrest .
Q. How does this compound selectively inhibit PI4KIIα?
Mutagenesis studies reveal that this compound’s selectivity depends on palmitoylation-dependent membrane insertion of PI4KIIα. Mutations disrupting this process (e.g., Cys12/13 substitutions) reduce inhibitor binding, confirming structural specificity .
Advanced Research Questions
Q. Why do IC50 values for this compound vary across breast cancer cell lines?
this compound exhibits higher potency in Ras wild-type cells (e.g., MCF-7, T-47D; IC50 = 2.3–3.9 μM) compared to Ras-mutant lines (IC50 > 10 μM). This discrepancy suggests Ras signaling modulates PI4KIIα dependency or compensatory lipid kinase pathways .
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
Cell Line | Ras Status | IC50 (μM) |
---|---|---|
MCF-7 | Wild-type | 3.5 |
T-47D | Wild-type | 3.1 |
SK-BR-3 | Wild-type | 2.3 |
MDA-MB-468 | Mutant | >10 |
BT-474 | Mutant | >10 |
Data sourced from |
Q. How can researchers address this compound’s low bioavailability (5.1%) in preclinical models?
Despite efficacy in xenografts (25 mg/kg/day, intraperitoneal), its poor oral bioavailability stems from rapid clearance (t1/2 = 0.4–1.3 hours) . Strategies include:
- Prodrug formulations to enhance stability.
- Nanoparticle delivery systems to prolong circulation.
- Structural analogs targeting metabolic vulnerabilities (e.g., sulfur groups prone to oxidation) .
Q. Are there contradictions in this compound’s effects on AKT signaling?
this compound reduces AKT phosphorylation in wild-type MCF-7 cells but not in PI4KIIα-knockout models, confirming pathway specificity . However, downstream AKT suppression varies by cell context (e.g., stronger in T-47D vs. SK-BR-3), likely due to divergent PI4P effector networks .
Q. What experimental designs are critical for validating this compound’s target engagement?
- Rescue experiments : Restoring PI4KIIα expression in knockout models should reverse this compound’s effects on PI4P levels and apoptosis .
- Kinetic analysis : Lineweaver-Burk plots confirm reversible, competitive inhibition with respect to PI .
- In vivo pharmacodynamics : Correlate tumor PI4P reduction with efficacy in xenografts .
Q. Methodological Challenges and Solutions
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
While this compound shows robust in vitro activity (IC50 < 5 μM), its in vivo potency requires high doses (25 mg/kg). This gap may reflect:
- Tumor microenvironment factors (e.g., lipid composition altering drug penetration).
- Off-target effects at elevated concentrations.
Solution : Combine lipidomic profiling with spatially resolved mass spectrometry in tumors .
Table 2: Pharmacokinetic Parameters of this compound in Rodent Models
Route | Half-life (h) | Bioavailability (%) |
---|---|---|
Intravenous (rat) | 0.41 | 5.1 |
Intragastric (rat) | 1.32 | 5.1 |
Data sourced from |
Q. What are the limitations of using this compound to study PI4KIIα in non-cancer contexts?
PI4KIIα is implicated in neurodegenerative diseases (e.g., Alzheimer’s), but this compound’s pharmacokinetics and tissue distribution in non-tumor models remain unstudied. Researchers should:
Q. How can this compound’s substrate-competitive mechanism inform next-gen inhibitors?
Structural studies of this compound’s binding pocket (e.g., palmitoylation domain interactions) can guide analogs with improved potency and isoform specificity. Computational docking against PI4KIIα’s lipid-binding site is recommended .
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMBQDBLFAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.